Product packaging for 3-[(Trimethylsilyl)ethynyl]benzoic acid(Cat. No.:CAS No. 16116-82-8)

3-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No.: B2517241
CAS No.: 16116-82-8
M. Wt: 218.327
InChI Key: HVFJDDIMHALNJE-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)ethynyl]benzoic acid ( 16116-82-8 ) is a benzoic acid derivative with a molecular formula of C 12 H 14 O 2 Si and a molecular weight of 218.33 g/mol . This compound is designed for research and development applications only. The molecule integrates two synthetically valuable functional groups: a carboxylic acid and a trimethylsilyl (TMS)-protected acetylene. The carboxylic acid moiety allows for further derivatization via amide coupling or esterification reactions, while the protected alkyne can be readily deprotected to generate a terminal alkyne. This makes the compound a versatile building block in organic synthesis , particularly useful as a precursor in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. Its structure suggests potential use in the synthesis of more complex molecular architectures, which may be of interest in the development of pharmaceuticals, materials science, and liquid crystals. Safety and Handling: This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Please refer to the relevant Safety Data Sheet for detailed handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2Si B2517241 3-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFJDDIMHALNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trimethylsilyl Ethynyl Benzoic Acid and Derivatives

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are central to the formation of the carbon-carbon bond between an aryl halide and a terminal alkyne, a key step in the synthesis of 3-[(trimethylsilyl)ethynyl]benzoic acid. The Sonogashira coupling is the most extensively studied and utilized of these methods.

Sonogashira Coupling Strategies

The Sonogashira reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. kit.edu The synthesis of this compound via this method commonly employs 3-halobenzoic acid precursors and ethynyltrimethylsilane.

The choice of the aryl halide precursor significantly impacts the efficiency of the Sonogashira coupling. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. wikipedia.org This difference in reactivity allows for selective couplings; for instance, a reaction can be performed at room temperature to couple an aryl iodide without affecting an aryl bromide in the same molecule. wikipedia.org For the synthesis of this compound, this means that 3-iodobenzoic acid will generally give higher yields and require milder conditions than 3-bromobenzoic acid.

The optimization of other reaction parameters such as the base, solvent, and temperature is also crucial for maximizing the yield. A variety of bases can be employed, with amines like triethylamine often serving as both the base and the solvent. nih.gov Other bases such as potassium carbonate have also been used effectively. ijnc.ir The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and amine solvents. The reaction temperature is another critical factor, with more reactive substrates like aryl iodides often reacting at room temperature, while less reactive ones like aryl bromides may require heating. wikipedia.org

Below is a representative table illustrating the effect of different reaction conditions on the Sonogashira coupling of 3-halobenzoic acid derivatives with an alkyne.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
3-Iodobenzoic acidPd(PPh₃)₂Cl₂ / CuIEt₃NTHF2595
3-Bromobenzoic acidPd(OAc)₂ / P(p-tol)₃DBUN/A8085 nih.gov
3-BromoanilinePd(OAc)₂ / SPhosTBAFTHF8089 nih.gov

This table is a composite based on typical Sonogashira reaction outcomes and specific examples found in the literature. Actual yields may vary depending on the specific reaction scale and purity of reagents.

The traditional Sonogashira reaction utilizes a dual catalytic system of palladium and copper(I). kit.edu The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com This Pd/Cu system is highly effective and allows for reactions to proceed under mild conditions. kit.edu

However, the presence of copper can lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen. wikipedia.orgnih.gov This side reaction can reduce the yield of the desired cross-coupled product and complicate purification. To address this issue, copper-free Sonogashira protocols have been developed. nih.govrsc.orgresearchgate.net These systems often require different ligands and reaction conditions to achieve high efficiency. nih.gov While copper-free systems avoid the issue of homocoupling, they may sometimes require higher catalyst loadings or more specialized ligands to achieve comparable reactivity to the Pd/Cu systems. nih.gov The choice between a Pd/Cu and a copper-free system often depends on the specific substrate and the desired purity of the final product.

Catalytic SystemAdvantagesDisadvantages
Pd/Cu High reactivity, mild reaction conditions. kit.eduPotential for alkyne homocoupling (Glaser coupling). wikipedia.org
Copper-free Avoids the formation of homocoupling byproducts, leading to cleaner reactions. nih.govrsc.orgMay require more specialized ligands or harsher conditions to achieve high yields. nih.gov

The ligands coordinated to the palladium center play a critical role in the Sonogashira reaction by influencing the catalyst's stability, solubility, and reactivity. libretexts.org Phosphine-based ligands, such as triphenylphosphine (PPh₃), have been traditionally used and are effective for a wide range of substrates. libretexts.org More electron-rich and bulky phosphine ligands can often enhance the catalytic activity, particularly for less reactive aryl bromides and chlorides. libretexts.org

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling. researchgate.netfiratakademi.com NHC ligands are strong σ-donors and can form very stable palladium complexes, which can lead to higher catalytic activity and longevity. researchgate.net Mixed phosphine/NHC-palladium complexes have also been developed and shown to be highly efficient catalysts for Sonogashira reactions, sometimes in aqueous media. firatakademi.comresearchgate.net The choice of ligand can be critical for achieving high yields, especially in challenging couplings or when using copper-free conditions. researchgate.net

Ligand TypeExamplesKey Features
Phosphines Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineCommonly used, effective for a broad range of substrates. libretexts.org
N-Heterocyclic Carbenes (NHCs) Imidazol-2-ylidenesStrong σ-donors, form stable and highly active palladium complexes. researchgate.netfiratakademi.com

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for Sonogashira-type couplings, other transition metals have been explored as more economical and less toxic alternatives. Nickel has emerged as a promising catalyst for Sonogashira reactions, capable of coupling aryl bromides and even aryl chlorides with terminal alkynes. researchgate.netnih.govrsc.org Nickel-catalyzed couplings often require specific ligands, such as bipyridines, to achieve high efficiency. researchgate.net

Iron-catalyzed Sonogashira couplings have also been investigated as a cost-effective and environmentally friendly alternative to palladium. wikipedia.org These reactions can sometimes proceed under palladium- and copper-free conditions, offering a significant advantage in terms of cost and sustainability. wikipedia.org Gold and silver have also been reported to co-catalyze Sonogashira-type reactions. wikipedia.org

Functional Group Interconversions and Precursor Derivatization

In the synthesis of this compound, the carboxylic acid group can sometimes interfere with the cross-coupling reaction. Therefore, it is often necessary to protect this functional group prior to the Sonogashira coupling. A common strategy is to convert the carboxylic acid to an ester, such as a methyl or ethyl ester. This esterification can be achieved through standard methods, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The ester group is generally stable under the conditions of the Sonogashira reaction.

After the successful coupling of the protected 3-halobenzoate with ethynyltrimethylsilane, the ester group can be hydrolyzed back to the carboxylic acid to yield the final product, this compound. This deprotection is typically carried out under basic conditions, for example, by treatment with sodium hydroxide or lithium hydroxide, followed by acidification. This protection-coupling-deprotection sequence is a common and effective strategy for the synthesis of carboxylic acid-substituted aryl alkynes.

Synthesis from Halogenated Benzoic Acid Derivatives

The most direct and widely employed method for synthesizing this compound is through the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This powerful carbon-carbon bond-forming reaction couples a terminal alkyne, in this case, ethynyltrimethylsilane (trimethylsilylacetylene), with an aryl halide. The preferred substrates are 3-iodo- or 3-bromobenzoic acid due to the higher reactivity of aryl iodides and bromides in the palladium catalytic cycle compared to chlorides. wikipedia.org

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and requires a copper(I) co-catalyst, such as copper(I) iodide (CuI). organic-chemistry.org An amine base, commonly triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the solvent and to neutralize the hydrogen halide formed during the reaction. wikipedia.org

A significant advantage of this route is that the Sonogashira reaction can often be performed with the carboxylic acid functionality unprotected. nih.govgelest.com Several studies have shown that the reaction conditions are tolerant of the free carboxylic acid group, avoiding the need for additional protection and deprotection steps. gelest.comresearchgate.net

General Reaction Scheme: Reaction Scheme for Sonogashira Coupling of 3-Halobenzoic Acid Where X = I, Br

Below is a table summarizing typical conditions for the Sonogashira coupling of 3-halobenzoic acids with ethynyltrimethylsilane.

ParameterTypical Reagents/ConditionsRoleReference
Aryl Halide3-Iodobenzoic acid or 3-Bromobenzoic acidStarting material wikipedia.org
AlkyneEthynyltrimethylsilane (TMSA)Coupling partner researchgate.net
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Primary catalyst for C-C bond formation researchgate.netnih.gov
Copper Co-catalystCopper(I) iodide (CuI)Facilitates the reaction by forming a copper acetylide intermediate researchgate.net
Base/SolventTriethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes HX byproduct; can also serve as solvent wikipedia.org
Solvent (optional)Tetrahydrofuran (THF), Dimethylformamide (DMF)Used to improve solubility of reactants wikipedia.org
TemperatureRoom temperature to moderate heating (e.g., 40-80 °C)Reaction condition mdpi.com

Routes Involving 3-Ethynylbenzoic Acid Intermediates

An alternative synthetic pathway to this compound involves the preparation and subsequent silylation of a 3-ethynylbenzoic acid intermediate. This two-step approach can be advantageous if the intermediate is readily available or if specific reaction conditions are incompatible with the trimethylsilyl (B98337) group.

Step 1: Synthesis of 3-Ethynylbenzoic Acid

3-Ethynylbenzoic acid is itself synthesized via a Sonogashira coupling reaction. A 3-halobenzoic acid (typically 3-iodobenzoic acid) is coupled with an acetylene equivalent where one hydrogen is protected. Ethynyltrimethylsilane is commonly used for this purpose. After the coupling reaction, the trimethylsilyl (TMS) group is cleaved to reveal the terminal alkyne. This deprotection is typically achieved under mild basic or fluoride-mediated conditions. nih.gov

Base-mediated deprotection: Stirring the silylated product with a base like potassium carbonate in a protic solvent such as methanol effectively removes the TMS group. nih.gov

Fluoride-mediated deprotection: Reagents like tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF) are also highly effective for cleaving the silicon-carbon bond. nih.gov

Step 2: Silylation of 3-Ethynylbenzoic Acid

The terminal alkyne of 3-ethynylbenzoic acid is then silylated to yield the final product. The classical method involves deprotonating the alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithium acetylide. nih.govwikipedia.org This highly nucleophilic intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). wikipedia.org

Given the presence of the acidic carboxylic acid proton, this method requires careful control of stoichiometry and temperature. Milder, more functional-group-tolerant methods have been developed:

Zinc-catalyzed silylation: Using a catalytic amount of a zinc salt, such as zinc triflate (Zn(OTf)₂), with a silylating agent like trimethylsilyl triflate (TMSOTf) allows for the silylation of terminal alkynes under less basic conditions. organic-chemistry.org Another approach uses zinc halides to mediate the reaction between the alkyne and an aminosilane. organic-chemistry.org

Metal-free silylation: A carboxylate-catalyzed method using a quaternary ammonium pivalate and N,O-bis(silyl)acetamides as the silyl source provides a metal-free alternative for C-silylation. nih.gov

The table below outlines various methods for the silylation of terminal alkynes.

MethodReagentsKey FeaturesReference
Classical Deprotonation-Silylation1. n-BuLi or LDA 2. Trimethylsilyl chloride (TMSCl)Strongly basic; widely used but limited functional group tolerance. nih.govwikipedia.org
Zinc-Catalyzed SilylationZn(OTf)₂ (cat.), TMSOTf, Et₃NMild conditions, high yields, tolerates sensitive groups like esters. organic-chemistry.org
Zinc-Mediated SilylationZnCl₂, AminosilaneElectrophilic silylation, tolerates base-sensitive functionalities. organic-chemistry.org
Metal-Free Carboxylate-Catalyzed SilylationQuaternary ammonium pivalate (cat.), N,O-bis(silyl)acetamideVery mild, metal-free conditions. nih.gov

Protecting Group Strategies for Alkyne and Carboxylic Acid Functionalities

Careful selection of protecting groups is crucial in multi-step organic synthesis to ensure chemoselectivity. In the synthesis of this compound, both the alkyne and carboxylic acid functionalities may require protection depending on the chosen synthetic route and reaction conditions.

Alkyne Protection:

The terminal proton of an alkyne is acidic (pKa ≈ 25) and can interfere with reactions involving strong bases or participate in side reactions like homocoupling (Glaser coupling) under Sonogashira conditions. The trimethylsilyl (TMS) group itself serves as an excellent protecting group for the terminal alkyne. gelest.com By using ethynyltrimethylsilane directly in the Sonogashira coupling, the terminal position is blocked, preventing these unwanted side reactions. nih.gov The TMS group is robust under typical Sonogashira conditions but can be readily removed when desired, as described in section 2.2.2. nih.gov

Carboxylic Acid Protection:

The carboxylic acid group is acidic and can be deprotonated by the amine bases used in the Sonogashira reaction. While the resulting carboxylate is often compatible with the catalytic cycle, protecting the carboxylic acid can be beneficial to enhance solubility in organic solvents and prevent any potential coordination with the metal catalysts that might inhibit the reaction. researchgate.net

The most common protecting group strategy for a carboxylic acid is its conversion to an ester , such as a methyl or ethyl ester. researchgate.net This is typically achieved through a Fischer esterification reaction using the corresponding alcohol under acidic catalysis. The resulting ester is generally stable to the mild basic conditions of the Sonogashira coupling. researchgate.net Following the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. A Sonogashira coupling to form a precursor to methyl 3-(pyridin-3-ylethynyl)benzoate demonstrates the compatibility of the methyl ester group under these reaction conditions. nih.gov

Summary of Protecting Group Strategies:

Functional GroupProtecting GroupProtection MethodDeprotection MethodKey AdvantagesReference
Alkyne Trimethylsilyl (TMS)Direct use of ethynyltrimethylsilaneK₂CO₃/MeOH or TBAF/THFPrevents homocoupling; stable to Sonogashira conditions. nih.govgelest.com
Carboxylic Acid Methyl or Ethyl EsterFischer Esterification (e.g., MeOH, H⁺)Acid or base hydrolysis (e.g., LiOH, H₂O/THF)Improves solubility; prevents side reactions with base. nih.govresearchgate.net

Chemical Transformations and Reactivity Profiles

Reactions of the Trimethylsilyl-Protected Alkyne Moiety

The trimethylsilyl (B98337) (TMS) group serves as a common protecting group for terminal alkynes, preventing unwanted side reactions and allowing for selective transformations at other sites of a molecule. The reactivity of the TMS-protected alkyne in 3-[(trimethylsilyl)ethynyl]benzoic acid is dominated by its removal (desilylation) to furnish the corresponding terminal alkyne, 3-ethynylbenzoic acid, and its participation in cycloaddition reactions.

Desilylation to Terminal Alkynes: Methodological Aspects

The cleavage of the silicon-carbon bond in trimethylsilylalkynes is a facile process that can be achieved under various conditions, primarily categorized as base-catalyzed and fluoride-mediated methods. These methods are instrumental in unmasking the terminal alkyne functionality for subsequent synthetic manipulations.

Base-catalyzed desilylation represents a straightforward and cost-effective method for the deprotection of trimethylsilylalkynes. A commonly employed reagent for this transformation is potassium carbonate (K₂CO₃) in a protic solvent such as methanol (MeOH). The reaction proceeds via the nucleophilic attack of the methoxide ion, generated in situ, on the silicon atom, leading to the cleavage of the C-Si bond and formation of the terminal alkyne. This method is generally mild and tolerates a wide range of functional groups.

A typical procedure involves stirring the silylated alkyne with a catalytic or stoichiometric amount of potassium carbonate in methanol at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a simple workup involving removal of the solvent and partitioning between an organic solvent and water affords the desired terminal alkyne in good to excellent yields.

Table 1: Representative Conditions for Base-Catalyzed Desilylation

SubstrateBaseSolventTemperatureTime (h)Yield (%)
Aryl-TMS-alkyneK₂CO₃MeOHRoom Temp.2>80

This table presents generalized conditions based on common laboratory practices for the desilylation of aryl trimethylsilylalkynes.

Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents particularly effective for the cleavage of silicon-carbon bonds. Tetrabutylammonium fluoride (TBAF) is the most widely used fluoride source for this purpose due to its solubility in common organic solvents. The desilylation mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate which then fragments to release the terminal alkyne.

The reaction is typically carried out by treating the trimethylsilyl-protected alkyne with a solution of TBAF in a solvent like tetrahydrofuran (THF) at room temperature. nih.gov The reaction is generally rapid and clean. However, the workup can sometimes be complicated by the presence of residual tetrabutylammonium salts. nih.gov To address this, various workup procedures have been developed, including the use of ion-exchange resins or precipitation with agents like calcium carbonate. nih.gov

Table 2: Common Reagents for Fluoride-Mediated Desilylation

ReagentSolventTemperatureKey Features
Tetrabutylammonium fluoride (TBAF)THFRoom Temp.High efficiency, soluble in organic solvents.

This table highlights the most common reagent system for fluoride-mediated desilylation of silylalkynes.

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne functionality, once deprotected, is a versatile partner in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions provide a highly efficient and regioselective route to 1,2,3-triazoles.

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org

In the context of this compound, the desilylation step to generate 3-ethynylbenzoic acid is a prerequisite for its participation in CuAAC. The resulting 3-ethynylbenzoic acid can then be reacted with a diverse range of organic azides to produce a library of 1,2,3-triazole-substituted benzoic acid derivatives. One-pot procedures that combine the desilylation and the CuAAC reaction have also been developed, offering a more streamlined synthetic approach.

Table 3: Key Components of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentExampleRole
Terminal Alkyne3-Ethynylbenzoic acid2π component in the cycloaddition
AzideBenzyl azide3-atom component in the cycloaddition
Copper(I) SourceCuSO₄/Sodium AscorbateCatalyst
Solventt-BuOH/H₂O, DMSOReaction medium

This table outlines the essential components for a typical CuAAC reaction.

Strain-promoted azide-alkyne cycloaddition is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. This reaction relies on the high reactivity of a strained cyclooctyne with an azide to form a stable triazole. While this compound itself does not possess the required ring strain to participate directly in SPAAC, its carboxylic acid functionality can be used to link it to molecules that do contain a strained alkyne. More commonly, the azide partner is a derivative of a benzoic acid. The reaction is highly efficient and can be performed under physiological conditions, making it invaluable for applications in chemical biology and bioconjugation.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition. This allows the reaction to proceed rapidly at ambient temperatures without any catalyst.

Cyclotrimerization Processes

The [2+2+2] cycloaddition reaction, commonly known as cyclotrimerization, of three alkyne units to form a benzene (B151609) ring is a powerful tool in synthetic chemistry due to its high atom economy. wikipedia.org When unsymmetrical alkynes like this compound are used, the formation of two possible isomers of the resulting benzene ring can occur. wikipedia.org For instance, the cyclotrimerization of phenylacetylene yields both 1,3,5- and 1,2,4-substituted benzene derivatives. wikipedia.org

Metal catalysts are essential for these transformations. wikipedia.org A notable example involves the use of cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, as a catalyst. This has been successfully employed in the reaction of bis(trimethylsilyl)acetylene (BTMSA) with a diyne to construct an anthraquinone aromatic system. wikipedia.org The mechanism of such metal-catalyzed trimerizations typically begins with the formation of a metal-alkyne complex, which then proceeds through a metallacyclopentadiene intermediate. wikipedia.org

While the direct cyclotrimerization of this compound itself is not extensively detailed in the provided context, the principles of alkyne trimerization suggest its potential to form substituted benzene rings, with the regiochemical outcome being a key consideration. The reaction of a diyne with an alkyne, such as BTMSA, can be controlled to achieve specific substitution patterns. wikipedia.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

The carboxylic acid moiety can be readily converted into esters and amides, which are fundamental reactions for creating larger, more complex molecules or "conjugates." These transformations are typically achieved by activating the carboxylic acid, often with a carbodiimide reagent, which then reacts with an alcohol or an amine. researchgate.net The use of N-hydroxysuccinimide can enhance the efficiency of these coupling reactions by forming a more stable activated intermediate. researchgate.net

The direct esterification of benzoic acids can also be promoted by various Lewis acids. tcichemicals.com This approach allows for the formation of ester bonds under specific and controlled conditions. Similarly, amidation reactions provide a means to link the this compound core to peptides, polymers, or other molecular scaffolds, highlighting its utility in materials science and medicinal chemistry.

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. While the decarboxylation of simple benzoic acids is often slow, requiring high temperatures, the reaction can be promoted by certain substituents or reaction conditions. nist.gov For example, the presence of a hydroxyl group ortho or para to the carboxylic acid can significantly increase the rate of decarboxylation. nist.gov

Recent advancements have enabled decarboxylative reactions under milder conditions. For instance, a photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been developed, operating at 35 °C. nih.gov Another method utilizes an iron-based catalyst under visible light irradiation to achieve decarboxylative alkylation. osaka-u.ac.jp These modern techniques offer pathways to functionalize the aromatic ring at the position of the former carboxyl group, providing access to a different class of derivatives from this compound.

Table 1: Summary of Decarboxylation Methods for Benzoic Acids

MethodCatalyst/ConditionsKey Features
Thermal DecarboxylationHigh temperature (e.g., 400 °C)Slow for unactivated acids, faster with activating groups (e.g., -OH). nist.gov
Photoinduced HydroxylationCopper catalyst, light, 35 °CMild conditions for the synthesis of phenols. nih.gov
Decarboxylative AlkylationIron catalyst, visible lightAllows for the formation of C-C bonds. osaka-u.ac.jp
Bimetallic NanoparticlesFeRu@SILP+IL-NEt₂, H₂ atmosphereEnables tandem reduction and decarboxylation reactions. nih.gov
Microwave-AssistedAg₂CO₃, microwave heatingReduces reaction times compared to conventional heating. researchgate.net

Intramolecular Cyclization and Heterocyclization Reactions

The presence of both the alkyne and carboxylic acid functionalities in a specific geometric arrangement allows for intramolecular reactions, leading to the formation of cyclic and heterocyclic structures.

While specific examples for this compound are not provided in the search results, the general reactivity patterns of ortho-alkynyl benzoic acids suggest the potential for oxidative carbonylation reactions. These reactions, typically catalyzed by transition metals like palladium, can lead to the formation of isobenzofuranones and phthalides. The alkyne and carboxylic acid groups can participate in a cyclization process where a carbonyl group is incorporated, leading to these heterocyclic systems.

The control of regioselectivity and stereoselectivity is a critical aspect of intramolecular cyclization reactions. The substitution pattern on the starting material and the choice of catalyst and reaction conditions can significantly influence the outcome of the cyclization. For instance, in the (3+2) cycloaddition reaction between an alkene and a nitrile oxide, the regioselectivity of the cycloaddition can be influenced by the substituents on both reactants. mdpi.com

In the context of this compound, any intramolecular cyclization would be inherently regioselective due to the fixed positions of the reacting functional groups. The stereoselectivity would become a factor if new chiral centers are formed during the cyclization process. The principles of stereoselective synthesis, such as those observed in Prins cyclizations where alkene geometry dictates product configuration, would be applicable. scilit.com The development of catalytic systems that can control the regiochemical and stereochemical pathways in the cyclization of substituted benzoic acids is an active area of research.

Reactivity at the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the (trimethylsilyl)ethynyl group (-C≡C-Si(CH₃)₃). Both groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions. study.comquora.comwikipedia.org The carboxylic acid group deactivates the ring through its inductive effect and resonance, pulling electron density away from the benzene ring. study.comcognitoedu.org Similarly, the ethynyl (B1212043) group is deactivating due to the high electronegativity of its sp-hybridized carbon atoms. wikipedia.org

The presence of these two groups at positions 1 and 3 means their directing effects are additive. Both groups direct incoming electrophiles to the positions meta to themselves. Consequently, electrophilic attack is most likely to occur at the C5 position, which is meta to both the carboxyl and the ethynyl moieties. The C2 position is sterically hindered and electronically deactivated, being ortho to both groups. The C4 and C6 positions are ortho and para to the strongly deactivating carboxylic acid group, making them the most deactivated sites for electrophilic attack. quora.com

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of these substituents makes the ring electron-deficient, a prerequisite for this type of reaction. However, a suitable leaving group must be present on the ring for such a reaction to occur. wikipedia.orgmasterorganicchemistry.com Metal-catalyzed cross-coupling reactions also require a reactive site, typically a halogen or triflate, on the aromatic ring, which can be introduced through prior functionalization. nih.gov

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution, meaning it requires more forcing conditions than benzene itself. study.comvedantu.com The primary site of substitution is predicted to be the C5 position.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid is a standard method for the nitration of deactivated aromatic rings. truman.edumasterorganicchemistry.com For this compound, this reaction is expected to yield 5-nitro-3-[(trimethylsilyl)ethynyl]benzoic acid. The reaction must be carefully temperature-controlled to minimize side products. truman.edu

Halogenation : Bromination or chlorination can be achieved using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃. youtube.com The reaction would introduce a halogen atom at the C5 position.

Sulfonation : Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com This reversible reaction would produce 5-sulfo-3-[(trimethylsilyl)ethynyl]benzoic acid.

Friedel-Crafts Reactions : Due to the strong deactivating nature of the carboxylic acid group, this compound does not undergo Friedel-Crafts alkylation or acylation. doubtnut.com The carboxyl group coordinates with the Lewis acid catalyst, leading to further deactivation of the ring. doubtnut.com

ReactionReagentsPredicted Major ProductPosition of Substitution
NitrationConc. HNO₃, Conc. H₂SO₄5-Nitro-3-[(trimethylsilyl)ethynyl]benzoic acidC5
BrominationBr₂, FeBr₃5-Bromo-3-[(trimethylsilyl)ethynyl]benzoic acidC5
SulfonationSO₃, H₂SO₄ (fuming)5-Sulfo-3-[(trimethylsilyl)ethynyl]benzoic acidC5
Friedel-Crafts Alkylation/AcylationR-Cl, AlCl₃ / RCOCl, AlCl₃No ReactionN/A

Nucleophilic Aromatic Substitution (SNAr)

The parent compound, this compound, is not a substrate for nucleophilic aromatic substitution because it lacks a suitable leaving group on the aromatic ring. chemistrysteps.com However, if a leaving group, such as a halogen, is present, the reaction becomes possible. The SNAr mechanism requires strong electron-withdrawing groups to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

Consider a derivative like 2-chloro-5-[(trimethylsilyl)ethynyl]benzoic acid. Here, the chloro group can act as a leaving group. The carboxylic acid and ethynyl groups, while electron-withdrawing, are not in the optimal ortho or para positions to provide strong resonance stabilization. The carboxylic acid is meta and the ethynyl group is para. The para-ethynyl group can offer some stabilization to the intermediate, making the reaction feasible, albeit likely requiring harsh conditions (e.g., strong nucleophiles, high temperatures).

Substrate ExampleNucleophile (Nu⁻)Potential ProductReaction Conditions
2-Chloro-5-[(trimethylsilyl)ethynyl]benzoic acidCH₃O⁻ (Methoxide)2-Methoxy-5-[(trimethylsilyl)ethynyl]benzoic acidHigh Temperature
4-Fluoro-3-[(trimethylsilyl)ethynyl]benzoic acidNH₃ (Ammonia)4-Amino-3-[(trimethylsilyl)ethynyl]benzoic acidHigh Temperature, Pressure

Metal-Catalyzed Cross-Coupling Reactions

Similar to SNAr reactions, metal-catalyzed cross-coupling reactions require a derivative of this compound that contains a leaving group, typically a halide (Br, I) or a triflate (OTf). Such derivatives are versatile platforms for introducing a wide range of substituents onto the aromatic ring.

Notably, the parent compound itself is often synthesized via a Sonogashira cross-coupling reaction, typically between 3-bromobenzoic acid and (trimethylsilyl)acetylene, catalyzed by palladium and copper complexes. harvard.edu

Once a halogenated derivative is formed (e.g., 5-bromo-3-[(trimethylsilyl)ethynyl]benzoic acid via EAS), it can undergo various transformations:

Suzuki Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond. acs.org

Sonogashira Coupling : If the trimethylsilyl group is removed to reveal a terminal alkyne, this functionality can be coupled with another aryl halide.

Coupling ReactionSubstrate ExampleCoupling PartnerCatalyst System (Typical)Product Type
Suzuki5-Bromo-3-[(trimethylsilyl)ethynyl]benzoic acidAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Aryl-3-[(trimethylsilyl)ethynyl]benzoic acid
Heck5-Iodo-3-[(trimethylsilyl)ethynyl]benzoic acidAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Base5-(Alkenyl)-3-[(trimethylsilyl)ethynyl]benzoic acid
Buchwald-Hartwig5-Bromo-3-[(trimethylsilyl)ethynyl]benzoic acidAmine (e.g., R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)5-(Amino)-3-[(trimethylsilyl)ethynyl]benzoic acid

Advanced Applications in Chemical Sciences

Building Blocks for Complex Molecular Architectures

The unique bifunctional nature of 3-[(trimethylsilyl)ethynyl]benzoic acid, possessing both a protected alkyne and a carboxylic acid group, establishes it as a valuable building block in the synthesis of intricate molecular structures. sciencedaily.comcam.ac.uk The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for transformations at the carboxylic acid moiety. This protection is crucial for sequential, controlled synthesis. The TMS group can be selectively removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to reveal the terminal alkyne for subsequent reactions. This strategic protection and deprotection allows for its use in a variety of powerful coupling reactions. beilstein-journals.org

The primary utility of this compound in constructing complex molecules lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction forms a carbon-carbon bond between the terminal alkyne (once deprotected) and an aryl or vinyl halide. libretexts.org The presence of the TMS group allows chemists to first build a molecular scaffold using the carboxylic acid functionality and then, in a later step, deprotect the alkyne and perform the Sonogashira coupling. This methodology is instrumental in the creation of extended π-conjugated systems, which are central to many advanced materials. researchgate.netacs.org

The Sonogashira reaction is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, enabling the synthesis of complex molecules without the need for extensive protection-deprotection strategies. beilstein-journals.orgwikipedia.org For instance, the para-isomer, 4-[(trimethylsilyl)ethynyl]benzoic acid, has been extensively used as a precursor in the solid-phase synthesis of specific-sequence ethynyl (B1212043) benzene (B151609) oligomers.

Table 1: Representative Sonogashira Coupling Reaction Conditions

Reactants Catalyst System Base Solvent Conditions Product Type
Aryl/Vinyl Halide + Terminal Alkyne Palladium Catalyst (e.g., Pd(PPh₃)₄) + Copper(I) Cocatalyst (e.g., CuI) Amine Base (e.g., Et₃N, DIPA) THF, DMF, Toluene Room Temp. to 100°C Aryl/Vinyl Alkynes
Aryl Halide + Trimethylsilylacetylene Pd(OAc)₂ / P(p-tol)₃ DBU THF Room Temp. Aryl-2-methyl-3-butyn-2-ols
Aryl Bromide + Propiolic Acid Pd(OAc)₂ / SPhos or XPhos TBAF THF Elevated Temp. Aryl-2-methyl-3-butyn-2-ols (via decarboxylation)

This table presents generalized conditions. Specific substrates may require optimization.

The ethynyl group is a versatile functional handle that serves as a key precursor in the synthesis of a wide variety of heterocyclic compounds. rsc.org While direct examples employing this compound are specific, the established reactivity of the aryl alkyne motif demonstrates its potential in this area. Aryl alkynes are widely used in cyclization reactions to form heterocycles containing nitrogen, oxygen, and sulfur. rsc.orgacs.org

Methods such as transition-metal-catalyzed hydroarylation and electrophilic cyclization of alkynes are powerful strategies for building heterocyclic rings. acs.orgrsc.org For example, alkynyl aldehydes and similar substrates can undergo cyclization with compounds like 2-aminopyridines in the presence of an acid catalyst to yield imidazo[1,2-a]pyridines. rsc.org The ethynyl group can also participate in cycloaddition reactions or intramolecular cyclizations after being incorporated into a larger molecule, leading to the formation of complex heterocyclic frameworks. acs.orgfrontiersin.org This makes this compound a promising starting material for accessing novel heterocyclic structures for applications in medicinal chemistry and materials science.

Contributions to Materials Science

The rigid, linear geometry of the ethynylbenzoic acid core, combined with its capacity for hydrogen bonding and coordination, makes it a highly attractive component for the rational design of advanced functional materials.

The construction of large, planar, π-conjugated systems is a cornerstone of organic electronics, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.com The phenylethynyl unit is an excellent building block for extending π-conjugation. The rigid and linear nature of the alkyne linker ensures effective electronic communication between aromatic units. mdpi.com

Molecules derived from ethynylbenzoic acid can be incorporated into polymers or larger discrete molecules to tune their photophysical and electrochemical properties. rsc.org For example, linking electron-donating and electron-accepting groups through an ethynyl bridge is a common strategy for creating materials with tailored energy levels (HOMO/LUMO) for specific electronic applications. Furthermore, benzoic acid-based additives have been shown to regulate the crystal growth and reduce misorientation in thin films of organic semiconductors, which is critical for optimizing charge transport in devices like organic thin-film transistors (OTFTs). researchgate.net

This compound is a bifunctional linker perfectly suited for creating higher-order structures through non-covalent interactions and metal coordination. The carboxylic acid group is the primary driver for supramolecular assembly. It can form strong, directional hydrogen bonds with other carboxylic acid groups, leading to the formation of predictable patterns like the common acid-acid inversion dimer. researchgate.net This self-assembly behavior is a key principle in crystal engineering and the design of soft materials like gels. nih.gov

The development of liquid crystals (LCs) is highly dependent on molecular shape, and the rigid, rod-like (calamitic) structure of molecules derived from ethynylbenzoic acids makes them excellent candidates for forming mesophases. isca.me Benzoic acid derivatives are frequently used in the design of liquid crystals, where hydrogen bonding between the acid groups can lead to the formation of supramolecular dimers that enhance the shape anisotropy required for liquid crystallinity. nih.gov

Research on the para-isomer, 4-[(trimethylsilyl)ethynyl]benzoic acid, has demonstrated its utility in creating liquid crystalline materials. For instance, a rod-shaped molecule synthesized from this building block was shown to exhibit an enantiotropic Smectic A (SmA) phase. semanticscholar.orgresearchgate.net In the SmA phase, molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. The presence of the terminal trimethylsilyl group can influence the packing and thermal properties of the resulting liquid crystal. isca.me The introduction of an ethynyl linker into a molecular core is a known strategy for extending the π-conjugated system, which can impact the optical and electronic properties of the liquid crystal, making such materials interesting for optoelectronic applications. mdpi.com

Table 2: Thermal Properties of a Liquid Crystal Derived from 4-[(Trimethylsilyl)ethynyl]benzoic acid

Compound Heating Transition (°C) ΔH (kJ/mol) Cooling Transition (°C) ΔH (kJ/mol) Mesophase
4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate 156.3 (Cr → SmA) 66.4 161.1 (I → SmA) 4.0 Smectic A (SmA)
162.1 (SmA → I) 4.1 107.4 (SmA → Cr) 67.9

Data sourced from Srinivasa et al. semanticscholar.orgresearchgate.net Cr = Crystal, SmA = Smectic A, I = Isotropic liquid.

Role in Chemical Biology and Probe Development

The development of sophisticated chemical probes is essential for unraveling complex biological processes. The strategic design of these probes often requires the incorporation of multiple functionalities to enable target interaction, visualization, and isolation. This compound and its derivatives have emerged as key components in the construction of such multifunctional tools.

Synthesis of Chemical Probes with Trifunctional Handles

A notable application of a derivative of this compound is in the synthesis of trifunctional chemical probes. A commercially available derivative, 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid, serves as a prime example of a trifunctional building block. This compound ingeniously combines three key chemical motifs in one molecule:

An aryl sulfonyl fluoride: This group can be used for covalent modification of biological targets through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

A trimethylsilyl-protected alkyne: The alkyne acts as a bioorthogonal handle, allowing for the attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry after deprotection.

A carboxylic acid: This functional group provides a convenient point of attachment for linking the probe to a ligand or pharmacophore that directs it to a specific biological target.

This trifunctional nature allows for a modular and efficient approach to creating sophisticated chemical probes for a variety of applications in chemical biology.

Ligand Design in Target Identification

While direct evidence of this compound in specific ligand design for target identification is still emerging in publicly available literature, its structural motifs are highly relevant to this field. The benzoic acid moiety can participate in hydrogen bonding and salt bridge interactions with protein targets. The ethynyl group can act as a rigid linker or be involved in specific interactions within a binding pocket. The trimethylsilyl group, while primarily protective, can also influence solubility and steric interactions.

In the broader context of drug discovery and chemical biology, compounds with similar structures are utilized as scaffolds or building blocks for creating libraries of potential ligands. For instance, in the development of kinase inhibitors, ethynyl-substituted benzamides are common pharmacophores. The general synthetic routes for such inhibitors often involve coupling reactions where a compound like this compound could serve as a key intermediate. For example, Sonogashira coupling reactions are frequently employed to link an ethynyl-containing fragment to a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Catalytic Applications and Ligand Development

The unique electronic and steric properties of this compound also make it a compound of interest in the development of new catalytic systems and ligands for transition metal catalysis.

Ligands in Transition Metal Catalysis

The carboxylic acid group of this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. While specific examples detailing the use of this exact compound as a ligand are not prevalent, the principle is well-established with similar benzoic acid derivatives. For instance, in ruthenium-catalyzed ortho-arylation reactions, the carboxylate group can coordinate to the metal center, positioning it to activate a C-H bond at the ortho position of the benzene ring.

The ethynyl and trimethylsilyl groups can also influence the electronic properties and stability of potential metal complexes. The alkyne can coordinate to transition metals in various modes, and the trimethylsilyl group can provide steric bulk, which can be crucial for controlling the selectivity and activity of a catalyst.

Precursors for Catalytically Active Species

Although direct application of this compound as a precursor for catalytically active species is not yet widely reported, its potential in this area is significant. The combination of the carboxylic acid and the alkyne functionality offers opportunities for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials can possess catalytic activity due to the presence of accessible metal centers and the specific chemical environment created by the organic linkers.

The alkyne group, after deprotection, can undergo various transformations to generate more complex ligand structures or to serve as a reactive site for anchoring catalytic species. For example, the terminal alkyne could be used in "click" reactions to attach the molecule to a solid support, creating a heterogeneous catalyst.

Spectroscopic Characterization and Computational Investigations

Advanced Spectroscopic Analysis Techniques

A full spectroscopic workup is essential for the unambiguous identification and characterization of 3-[(Trimethylsilyl)ethynyl]benzoic acid. This would typically involve a suite of analytical methods.

NMR spectroscopy is a cornerstone of chemical structure elucidation. For this compound, ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group protons, appearing as a sharp singlet, and characteristic multiplets for the aromatic protons on the benzoic acid ring. The precise chemical shifts and coupling constants of these aromatic protons would confirm the meta-substitution pattern. The acidic proton of the carboxylic acid group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for the carbon atoms of the TMS group, the acetylenic carbons, the aromatic ring carbons, and the carboxyl carbon. The chemical shifts of the aromatic carbons would further verify the substitution pattern.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Si(CH₃)₃~0.2 (s, 9H)~0.0
C≡C-Si-(Two signals)
Aromatic CH(Multiplets)(Multiple signals)
C-COOH-~170
COOH(Broad singlet)-

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak for the C=O stretch of the carboxyl group would be anticipated around 1700 cm⁻¹. The C≡C triple bond of the ethynyl (B1212043) group would likely show a weak to medium absorption band in the 2150-2260 cm⁻¹ region. The Si-C bond of the trimethylsilyl group would also have characteristic vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretching vibration, which is often weak in the IR spectrum but strong in the Raman.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions, likely corresponding to the loss of a methyl group from the TMS moiety or the loss of the entire TMS group.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, offering an unambiguous confirmation of its structure.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry can provide valuable insights into the properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. A DFT study of this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule to predict its bond lengths and angles.

Electronic Properties: Determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic behavior.

Spectroscopic Predictions: Simulating NMR chemical shifts, IR, and Raman vibrational frequencies to aid in the interpretation of experimental spectra, once they become available.

Molecular Modeling and Reaction Mechanism Predictions

While dedicated molecular modeling studies specifically targeting this compound are not extensively documented in peer-reviewed literature, its reactivity and mechanisms can be predicted through computational analysis of its constituent functional groups and related silylated compounds. Quantum chemical calculations, such as those performed at the ωB97XD/6-311+G(d) level of theory, have proven effective in exploring the regioselectivity and molecular mechanisms of reactions involving trimethylsilyl-substituted molecules. Such computational approaches are instrumental in determining kinetic and thermodynamic parameters, thereby predicting the feasibility and outcomes of various reaction pathways.

For this compound, the trimethylsilylethynyl group is the primary site for many characteristic reactions. The trimethylsilyl (TMS) group often functions as a protecting group for the terminal alkyne, preventing its participation in unwanted reactions while allowing for transformations elsewhere in the molecule. However, its most significant role is as a versatile functional handle in cross-coupling reactions.

Computational models can predict the mechanism of key transformations such as:

Sonogashira Cross-Coupling: The carbon-silicon bond can be cleaved to generate a terminal alkyne in situ, or the silylated alkyne can be used directly in coupling reactions with aryl or vinyl halides. Molecular modeling can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Desilylation: The removal of the TMS group to yield 3-ethynylbenzoic acid is a fundamental reaction. Computational studies can model the transition state of this process under various conditions (e.g., fluoride-mediated or base-catalyzed), providing insight into the reaction kinetics.

Cycloaddition Reactions: The ethynyl group is a candidate for cycloaddition reactions. As demonstrated with analogous compounds, theoretical calculations can predict the regioselectivity and activation energies for reactions like [3+2] cycloadditions, helping to determine the most likely isomeric products.

Interactive Table: Predicted Reaction Mechanisms for this compound

Reaction Type Role of Trimethylsilylethynyl Group Information Predicted by Molecular Modeling
Sonogashira Coupling Substrate for C-C bond formation Catalyst-substrate interactions, reaction energy profiles
Protodesilylation Precursor to terminal alkyne Transition state structures, reaction kinetics

| Cycloaddition | Dipolarophile or Dienophile | Regioselectivity, activation barriers, product stability |

Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its substituents on the benzene (B151609) ring. Experimental data from the crystal structure of the closely related parent compound, 3-ethynylbenzoic acid, provides a foundational model for understanding its conformation.

In the solid state, the carboxylic acid group of 3-ethynylbenzoic acid is observed to be nearly coplanar with the benzene ring, with a reported dihedral angle of just 2.49 (18)°. nih.gov This planarity maximizes π-conjugation between the carboxyl group and the aromatic system. It is highly probable that the benzoic acid moiety in the trimethylsilyl-substituted derivative adopts a similar near-planar conformation.

A defining feature of benzoic acids in the solid state is their propensity to form hydrogen-bonded dimers. In the crystal structure of 3-ethynylbenzoic acid, molecules are linked by pairs of O—H⋯O hydrogen bonds, creating classic acid-acid inversion dimers. nih.gov This strong intermolecular interaction is expected to be a dominant feature in the crystal packing of this compound as well.

Interactive Table: Crystallographic Data for the Reference Compound 3-Ethynylbenzoic acid

Parameter Value
Formula C₉H₆O₂
Crystal System Triclinic
a (Å) 3.8630 (7)
b (Å) 8.3000 (9)
c (Å) 11.7490 (1)
α (°) 101.44
β (°) 93.8
γ (°) 99.83
Volume (ų) 361.84 (8)
Z 2

Data sourced from the crystallographic study of 3-ethynylbenzoic acid, which serves as a structural analogue. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 3-[(trimethylsilyl)ethynyl]benzoic acid and its derivatives exist, ongoing research is focused on the development of more efficient, selective, and sustainable synthetic routes. A key area of exploration is the use of advanced organometallic catalysis. Novel catalyst systems, potentially involving earth-abundant metals, are being investigated to improve yields, reduce reaction times, and enhance functional group tolerance.

A comparative look at synthetic approaches highlights the evolution of methodologies in this area:

Synthetic ApproachKey FeaturesPotential Advantages
Traditional Cross-Coupling Often employs Sonogashira coupling of a halo-benzoic acid with trimethylsilylacetylene.Well-established and reliable.
Modern Catalytic Systems Utilizes advanced palladium, copper, or other transition metal catalysts with specialized ligands. nih.govHigher yields, milder reaction conditions, and broader substrate scope.
One-Pot Syntheses Combines multiple synthetic steps without isolation of intermediates.Increased efficiency, reduced waste, and lower costs.
Flow Chemistry Continuous synthesis in a microreactor.Precise control over reaction parameters, enhanced safety, and scalability.

Development of Advanced Functional Materials

The distinct electronic and structural properties of this compound make it an attractive candidate for the development of advanced functional materials. The rigid ethynyl (B1212043) linkage can be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and electronic properties.

One significant area of research is the use of this compound in the synthesis of stimuli-responsive polymers. These "smart" materials can change their properties in response to external stimuli such as light, temperature, or pH. nih.govnih.govpolyu.edu.hk The incorporation of the this compound moiety can impart rigidity and electronic functionality, leading to novel materials for applications in sensors, actuators, and controlled drug delivery systems. nih.gov

Moreover, its carboxylic acid functionality allows it to act as a linker in the formation of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The trimethylsilyl (B98337) group can be retained for further post-synthetic modification or removed to enable coordination of the terminal alkyne, offering a versatile platform for designing complex and functional MOFs.

Integration into Advanced Supramolecular Systems

The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, are being applied to this compound and its derivatives. worktribe.comrsc.orgresearchgate.netnih.govnih.gov The carboxylic acid group is a reliable hydrogen-bonding motif that can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.netnih.govnih.gov

The ethynyl group, even with the bulky trimethylsilyl protecting group, can participate in weaker intermolecular interactions, such as C-H···π interactions, which can further influence the packing of molecules in the solid state. By understanding and controlling these intermolecular forces, researchers aim to create novel crystalline materials with specific optical, electronic, or porous properties. The study of the crystal structure of the parent compound, 3-ethynylbenzoic acid, reveals how molecules are linked by pairs of O—H⋯O hydrogen bonds, forming classic acid-acid inversion dimers. researchgate.netnih.govnih.gov

Future research in this area will likely focus on the co-crystallization of this compound with other functional molecules to create multi-component supramolecular systems with synergistic properties.

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical processes, future research will increasingly focus on developing green synthetic methods for this compound. This includes the use of environmentally benign solvents, or ideally, the development of solvent-free reaction conditions. ijisrt.com Microwave-assisted synthesis is another promising green chemistry approach that can significantly reduce reaction times and energy consumption. core.ac.uk

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also be a key consideration in the design of new synthetic routes. The use of catalytic rather than stoichiometric reagents is a cornerstone of this approach. Researchers are exploring the use of solid acid catalysts and other heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Safer Solvents Exploring reactions in water, supercritical fluids, or ionic liquids.
Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy input. core.ac.uk
Catalysis Developing highly efficient and recyclable catalysts to minimize waste.
Atom Economy Designing synthetic pathways that maximize the incorporation of starting materials into the final product.
Solvent-Free Reactions Conducting reactions in the absence of solvents to reduce environmental impact. ijisrt.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The scaffold of this compound is well-suited for the generation of large libraries of derivatives for high-throughput screening in drug discovery and materials science. Combinatorial chemistry, often coupled with parallel synthesis techniques, allows for the rapid production of a multitude of structurally related compounds. nih.gov

By systematically modifying the carboxylic acid group (e.g., through amidation or esterification) and by performing reactions at the ethynyl group (after deprotection), a vast chemical space can be explored. These libraries can then be screened for biological activity against various therapeutic targets or for desired material properties.

The development of efficient parallel synthesis methods is crucial for the successful implementation of this approach. nih.gov This involves optimizing reaction conditions to be robust and applicable to a wide range of starting materials on a small scale. The insights gained from high-throughput screening can then guide the rational design of new compounds with enhanced properties.

Q & A

Q. How can researchers validate the compound’s purity and identity in complex mixtures (e.g., reaction byproducts)?

  • Methodology :
  • LC-MS : Detects impurities at <0.1% levels using electrospray ionization (ESI+) .
  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity in ambiguous regions .

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